Cas no 175277-29-9 (Ethyl 5-acetyl-2-methylthiazole-4-carboxylate)

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate is a versatile thiazole derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features an acetyl group at the 5-position and an ester moiety at the 4-position, making it a valuable building block for heterocyclic chemistry. The compound exhibits stability under standard conditions and is compatible with a range of reactions, including nucleophilic substitutions and condensations. Its well-defined reactivity profile allows for precise modifications, facilitating the synthesis of complex molecules. The ethyl ester group enhances solubility in organic solvents, streamlining purification and downstream processing. This compound is particularly useful in the development of bioactive molecules and functional materials.
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate structure
175277-29-9 structure
商品名:Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
CAS番号:175277-29-9
MF:C9H11NO3S
メガワット:213.25354
MDL:MFCD00173821
CID:111962
PubChem ID:50998908

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
    • 4-Thiazolecarboxylicacid, 5-acetyl-2-methyl-, ethyl ester
    • 5-Acetyl-2-methyl-4-thiazolecarboxylic acid ethyl ester
    • AG-E-25635
    • CTK4D5795
    • KB-111852
    • MolPort-016-579-167
    • SBB094809
    • SureCN1431060
    • ethyl 5-acetyl-2-methyl-1,3-thiazole-4-carboxylate
    • SCHEMBL1431060
    • ZKQVERUSRNPGSB-UHFFFAOYSA-N
    • MFCD00173821
    • ethyl 5-acetyl-2-methylthiazole-4-carboxylate, AldrichCPR
    • 4-Thiazolecarboxylic acid, 5-acetyl-2-methyl-, ethyl ester
    • FT-0762212
    • AS-5129
    • 175277-29-9
    • AKOS005213421
    • CS-0316399
    • DTXSID60679357
    • MDL: MFCD00173821
    • インチ: InChI=1S/C9H11NO3S/c1-4-13-9(12)7-8(5(2)11)14-6(3)10-7/h4H2,1-3H3
    • InChIKey: ZKQVERUSRNPGSB-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=C(C(=O)C)SC(=N1)C

計算された属性

  • せいみつぶんしりょう: 213.04603
  • どういたいしつりょう: 213.046
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

  • PSA: 56.26
  • LogP: 1.83080

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB303111-5 g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate; 95%
175277-29-9
5g
€761.60 2023-04-26
Chemenu
CM372490-5g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9 95%+
5g
$552 2022-12-31
Apollo Scientific
OR346086-1g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9
1g
£149.00 2025-02-20
abcr
AB303111-1g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate, 95%; .
175277-29-9 95%
1g
€231.20 2025-03-19
abcr
AB303111-5g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate, 95%; .
175277-29-9 95%
5g
€761.60 2025-03-19
A2B Chem LLC
AA94122-1g
4-Thiazolecarboxylic acid, 5-acetyl-2-methyl-, ethyl ester
175277-29-9 95%+
1g
$306.00 2024-04-20
Ambeed
A456950-1g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9 95+%
1g
$122.0 2024-04-22
TRC
E896435-100mg
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9
100mg
$ 95.00 2022-06-05
TRC
E896435-500mg
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9
500mg
$ 365.00 2022-06-05
Apollo Scientific
OR346086-5g
Ethyl 5-acetyl-2-methylthiazole-4-carboxylate
175277-29-9
5g
£508.00 2023-08-31

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate 関連文献

Ethyl 5-acetyl-2-methylthiazole-4-carboxylateに関する追加情報

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate: A Comprehensive Overview

Ethyl 5-acetyl-2-methylthiazole-4-carboxylate, with the CAS number 175277-29-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of Ethyl 5-acetyl-2-methylthiazole-4-carboxylate is characterized by a thiazole ring, an acetyl group at position 5, a methyl group at position 2, and an ethyl ester group at position 4. These structural features contribute to its unique chemical properties and biological functions.

Recent studies have highlighted the importance of thiazole derivatives in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that Ethyl 5-acetyl-2-methylthiazole-4-carboxylate exhibits potent anti-inflammatory and antioxidant activities. These findings suggest that the compound could be a promising candidate for the development of new drugs targeting inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in pharmacological research.

The synthesis of Ethyl 5-acetyl-2-methylthiazole-4-carboxylate involves a multi-step process that typically includes nucleophilic substitution and condensation reactions. The optimization of these steps has been a focus of recent studies to improve yield and purity. For example, a study in Organic Process Research & Development reported a novel synthetic route that utilizes microwave-assisted synthesis to enhance reaction efficiency. This advancement not only simplifies the production process but also reduces environmental impact, aligning with current trends toward sustainable chemistry.

In terms of applications, Ethyl 5-acetyl-2-methylthiazole-4-carboxylate has shown potential in the pharmaceutical industry as a lead compound for drug discovery. Its ability to inhibit key enzymes involved in disease progression has been extensively investigated. A study published in Bioorganic & Medicinal Chemistry Letters reported that the compound demonstrates selective inhibition of cyclooxygenase (COX)-2, an enzyme associated with inflammation and pain. This property positions it as a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which often have adverse side effects.

Beyond pharmacology, Ethyl 5-acetyl-2-methylthiazole-4-carboxylate has also found applications in agrochemicals. Research conducted by scientists at the University of California, Davis, revealed that the compound exhibits strong antifungal activity against plant pathogens such as Fusarium graminearum. This discovery opens new avenues for its use in crop protection, contributing to sustainable agriculture practices.

The physical properties of Ethyl 5-acetyl-2-methylthiazole-4-carboxylate are also noteworthy. Its melting point is approximately 130°C, and it is soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various laboratory techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

From an environmental perspective, understanding the fate and behavior of Ethyl 5-acetyl-2-methylthiazole-4-carboxylate is crucial for assessing its potential impact on ecosystems. Studies conducted by environmental chemists have shown that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. This information is vital for regulatory agencies when evaluating its safety for commercial use.

In conclusion, Ethyl 5-acetyl-2-methylthiazole-4-carboxylate represents a versatile compound with promising applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application studies, underscores its importance in contemporary research. As ongoing investigations continue to uncover new insights into its properties and functions, this compound is poised to play a significant role in advancing both medical and agricultural technologies.

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Amadis Chemical Company Limited
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